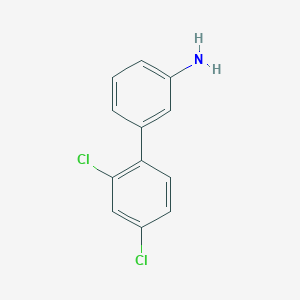

3-(2,4-Dichlorophenyl)aniline

Description

BenchChem offers high-quality 3-(2,4-Dichlorophenyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4-Dichlorophenyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H9Cl2N |

|---|---|

Molecular Weight |

238.11 g/mol |

IUPAC Name |

3-(2,4-dichlorophenyl)aniline |

InChI |

InChI=1S/C12H9Cl2N/c13-9-4-5-11(12(14)7-9)8-2-1-3-10(15)6-8/h1-7H,15H2 |

InChI Key |

LKLCFYKXRSIZPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide to the Physicochemical Characterization of Dichloroaniline Isomers: Melting and Boiling Point Determination

A Note to the Reader: This guide was initially intended to focus on the melting and boiling points of 3-(2,4-Dichlorophenyl)aniline. However, a comprehensive search of chemical databases and scientific literature did not yield reliable physicochemical data for this specific compound, suggesting it is not a commonly synthesized or well-characterized substance.

In the interest of providing a valuable and technically accurate resource, this guide has been pivoted to focus on two closely related and industrially significant isomers: 2,4-Dichloroaniline and 3,4-Dichloroaniline . The principles and methodologies discussed herein are broadly applicable to the characterization of crystalline organic compounds and will be of significant value to researchers in organic synthesis, drug development, and materials science.

Introduction: The Significance of Phase Transitions in Dichloroanilines

Dichloroanilines are a class of chlorinated aromatic amines that serve as crucial intermediates in the synthesis of a wide range of industrial and pharmaceutical products, including dyes, pesticides, and herbicides.[1][2][3] The precise isomeric substitution of chlorine atoms on the aniline ring profoundly influences the molecule's physical and chemical properties. Among the most fundamental of these are the melting and boiling points, which are critical parameters for:

-

Purity Assessment: A sharp, well-defined melting point is a primary indicator of a compound's purity. Impurities typically lead to a depression and broadening of the melting range.[4]

-

Compound Identification: As intrinsic properties, melting and boiling points serve as key data points in the identification and characterization of newly synthesized or isolated compounds.

-

Process Optimization: Knowledge of these phase transition temperatures is essential for designing and optimizing purification techniques such as crystallization and distillation, as well as for ensuring safe handling and storage.[5]

This guide provides a detailed overview of the melting and boiling point data for 2,4-dichloroaniline and 3,4-dichloroaniline, along with an in-depth exploration of the experimental methodologies used for their determination.

Physicochemical Data for Dichloroaniline Isomers

The melting and boiling points of 2,4-dichloroaniline and 3,4-dichloroaniline are well-established. The data, compiled from various authoritative sources, are summarized in the table below.

| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| 2,4-Dichloroaniline | 554-00-7[6] | C₆H₅Cl₂N | 59-62[7] | 245[1] |

| 3,4-Dichloroaniline | 95-76-1[8] | C₆H₅Cl₂N | 69-72[8][9] | 272[2] |

Note: The reported values may represent a narrow range, which is common in experimental determinations.

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a very narrow temperature range.

The Capillary Method: A Foundational Technique

The capillary method is the most common and fundamental technique for determining the melting point of a solid organic compound.[10] It relies on heating a small, powdered sample within a thin-walled glass capillary tube and observing the temperature at which melting occurs.

Causality Behind Experimental Choices:

-

Sample Preparation: The sample must be finely powdered and thoroughly dried to ensure uniform heat transfer and to avoid the influence of residual solvents, which can depress the melting point. The powder is packed tightly into the capillary to a height of 2-3 mm to create a dense column that is easily observed.[11]

-

Heating Rate: The rate of temperature increase is a critical parameter. An initial rapid heating phase can be employed to quickly approach the expected melting point. However, as the melting point is neared (within about 20°C), the heating rate must be slowed to 1-2°C per minute.[12] This slow rate ensures that the temperature of the heating block and the sample are in thermal equilibrium, allowing for an accurate reading from the thermometer.[11]

-

Observation: The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has completely liquefied.[12]

Experimental Protocol: Melting Point Determination using a Digital Apparatus

Modern digital melting point apparatuses offer a high degree of precision and control over the heating process and often include features like a magnifying lens or a camera for clear observation.[13][14]

Step-by-Step Methodology:

-

Sample Preparation: Finely crush the crystalline 2,4-dichloroaniline or 3,4-dichloroaniline sample using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end, aiming for a packed column height of 2-3 mm.[15]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the digital melting point apparatus.[16]

-

Initial Heating: If the approximate melting point is known, set the plateau temperature to about 10-15°C below the expected value. The apparatus will heat rapidly to this temperature.[14]

-

Fine Heating and Observation: Initiate the final heating phase with a ramp rate of 1-2°C per minute.[15] Observe the sample closely through the viewing lens.

-

Data Recording: Record the temperature at which the first signs of melting appear (the solid may shrink or form a liquid phase). Continue to observe and record the temperature at which the last of the solid melts, resulting in a clear liquid. This range is the melting point of the sample.[15]

-

Cooling: Allow the apparatus to cool sufficiently before performing subsequent measurements.[12]

Visualization: Melting Point Determination Workflow

Caption: A flowchart detailing the Thiele tube method for boiling point determination.

Conclusion

The determination of melting and boiling points are indispensable techniques in the chemical sciences for the identification and purity assessment of compounds like 2,4-dichloroaniline and 3,4-dichloroaniline. While modern automated systems provide convenience and high precision, a thorough understanding of the principles behind classical methods like capillary melting point and Thiele tube boiling point determination is essential for any practicing scientist. The data and protocols presented in this guide offer a robust framework for the accurate physicochemical characterization of these and other crystalline organic solids.

References

-

University of Calgary.

-

(2022-05-05). Chemistry LibreTexts.

-

(2023-05-08). Westlab Canada.

-

(2025-07-23). GeeksforGeeks.

-

(2023-11-29). J&K Scientific LLC.

-

chemconnections.org.

-

Edisco.

-

Wikipedia.

-

Mettler Toledo.

-

Stanford Research Systems.

-

(2022-04-07). Chemistry LibreTexts.

-

University of Calgary.

-

Contech Weighing Scales.

-

(2019-07-29). Glasp.

-

chymist.com.

-

SSERC.

-

(2021-08-23). YouTube.

-

Cole-Parmer.

-

Stanford Research Systems.

-

Electrothermal.

-

Electronics India.

-

PubChem.

-

ChemicalBook.

-

Wikipedia.

-

Guidechem.

-

ChemicalBook.

-

ChemicalBook.

-

Sigma-Aldrich.

-

ChemicalBook.

-

PubChem.

-

Scribd.

-

Google Patents.

-

PrepChem.com.

-

Google Patents.

Sources

- 1. 2,4-Dichloroaniline | 554-00-7 [chemicalbook.com]

- 2. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. 3,4-Dichloroaniline synthesis - chemicalbook [chemicalbook.com]

- 6. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4-Dichloroaniline CAS#: 554-00-7 [m.chemicalbook.com]

- 8. 3,4-Dichloroaniline | 95-76-1 [chemicalbook.com]

- 9. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. edisco.it [edisco.it]

- 11. thinksrs.com [thinksrs.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. contechweighingscales.com [contechweighingscales.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. jk-sci.com [jk-sci.com]

- 16. westlab.com [westlab.com]

Navigating the Unseen: A Technical Guide to the Safe Handling of 3-(2,4-Dichlorophenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 3-(2,4-Dichlorophenyl)aniline was not publicly available. The following in-depth technical guide has been meticulously constructed by leveraging data from structurally analogous compounds, namely 2,4-dichloroaniline and 3,4-dichloroaniline. These compounds share the core dichlorophenylaniline structure and are anticipated to exhibit similar toxicological and reactivity profiles. This guide is intended to provide a robust framework for risk assessment and safe handling. However, it is imperative that users exercise extreme caution and, whenever possible, obtain a compound-specific SDS from the manufacturer before commencing any work.

The Dichlorophenylaniline Moiety: A Profile of Potential Hazards

The dichloroaniline scaffold is a cornerstone in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3][4] However, this utility is counterbalanced by significant health and environmental hazards. Aromatic amines, as a class, are known for their potential toxicity, and the addition of chlorine atoms can further modulate this profile. Based on the data for its isomers, 3-(2,4-Dichlorophenyl)aniline is presumed to be a toxic substance with the potential for both acute and chronic health effects.[5][6]

Anticipated Hazard Classifications:

| Hazard Class | Anticipated Classification | Rationale based on Analogous Compounds |

| Acute Toxicity (Oral) | Category 3 or 4 | Toxic or Harmful if swallowed.[5] |

| Acute Toxicity (Dermal) | Category 3 | Toxic in contact with skin.[5][7] |

| Acute Toxicity (Inhalation) | Category 3 | Toxic if inhaled.[5][7] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[8] |

| Serious Eye Damage/Irritation | Category 1 or 2A | Causes serious eye damage or irritation.[7][8][9] |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[2] |

| Carcinogenicity | Suspected Carcinogen | Some chlorinated anilines are suspected of causing cancer. |

| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | Data on analogous compounds suggests potential for organ damage.[5] |

| Aquatic Hazard (Acute & Chronic) | Category 1 or 2 | Very toxic or toxic to aquatic life with long-lasting effects. |

Prudent Practices: A Step-by-Step Guide to Safe Handling

A proactive and informed approach is paramount when working with potentially hazardous compounds like 3-(2,4-Dichlorophenyl)aniline. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous airborne substances is through robust engineering controls.

-

Fume Hood: All weighing, handling, and reactions involving 3-(2,4-Dichlorophenyl)aniline must be conducted in a certified chemical fume hood.[10] This ensures that any dust or vapors are captured at the source and not released into the laboratory environment. The fume hood's face velocity should be regularly checked to ensure it meets institutional and regulatory standards.

-

Ventilation: The laboratory should have adequate general ventilation to further dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.[11]

-

Hand Protection: Wear nitrile or other chemically resistant gloves at all times.[2] Double gloving is recommended, especially when handling larger quantities or during prolonged procedures. Always inspect gloves for any signs of degradation or perforation before use.

-

Eye Protection: Chemical safety goggles are the minimum requirement.[2] A face shield should be worn in conjunction with goggles when there is a risk of splashing.[2]

-

Skin and Body Protection: A laboratory coat is essential. For procedures with a higher risk of contamination, consider using a chemically resistant apron or a disposable coverall.

-

Respiratory Protection: If there is a potential for generating significant dust or aerosols that cannot be adequately controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[12]

Caption: Personal Protective Equipment (PPE) workflow for handling 3-(2,4-Dichlorophenyl)aniline.

Safe Storage and Handling Practices

Proper storage and handling are critical to prevent accidental exposure and maintain the integrity of the compound.

-

Storage: Store 3-(2,4-Dichlorophenyl)aniline in a tightly sealed, clearly labeled container.[11] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[13]

-

Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.

-

Housekeeping: Maintain a clean and organized workspace. Clean up any spills immediately following the procedures outlined in Section 3. Avoid the accumulation of dust.

Emergency Protocols: Preparedness and Response

In the event of an accidental exposure or spill, a swift and appropriate response is crucial.

Exposure Response

Caption: Emergency response workflow for different routes of exposure.

-

Inhalation: Immediately move the affected individual to fresh air.[9] If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][9] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response

-

Small Spills: For small spills, carefully dampen the material with an inert absorbent material (e.g., vermiculite, sand) to avoid generating dust.[9] Scoop the mixture into a labeled, sealable container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.

-

Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal: Responsible Stewardship

All waste containing 3-(2,4-Dichlorophenyl)aniline must be treated as hazardous waste.

-

Containers: Collect all waste in clearly labeled, sealed containers.

-

Disposal: Dispose of hazardous waste through your institution's EHS-approved waste management program.[11] Do not dispose of this chemical down the drain or in the regular trash.

Conclusion: A Culture of Safety

The safe handling of potentially hazardous research chemicals like 3-(2,4-Dichlorophenyl)aniline is not merely a matter of following procedures but of fostering a deeply ingrained culture of safety. By understanding the potential hazards, diligently applying engineering controls and PPE, and being prepared for emergencies, researchers can confidently and responsibly advance their scientific endeavors. This guide provides a foundational framework, but it is the responsibility of every individual scientist to remain vigilant, informed, and committed to the principles of laboratory safety.

References

- Ullmann's Encyclopedia of Industrial Chemistry. (n.d.).

- Wikipedia. (2023). 2,4-Dichloroaniline.

- ChemicalBook. (2023). 2,4-DICHLOROANILINE.

- Fisher Scientific. (2021).

- Merck. (2022).

- Apollo Scientific. (2023).

- Fisher Scientific. (2021).

- Diploamata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?

- PubChem. (n.d.). 3,4-Dichloroaniline.

- Sigma-Aldrich. (2023).

- ACS Publications. (2022).

- CymitQuimica. (n.d.). Safety Data Sheet: 2-(3.5-Dichlorophenoxy)aniline.

- Fisher Scientific. (2021).

- CDH Fine Chemical. (n.d.).

- Loba Chemie. (2019). 2,4-DICHLOROANILINE EXTRA PURE MSDS.

- ChemicalBook. (2023). 2,4-Dichloroaniline.

- Tulane University. (n.d.).

- ChemicalBook. (2023). 3,4-Dichloroaniline.

- Wikipedia. (2023). 2,4-Dichloroaniline.

Sources

- 1. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 2. Dichloroaniline - Wikipedia [en.wikipedia.org]

- 3. 2,4-Dichloroaniline | 554-00-7 [chemicalbook.com]

- 4. 3,4-Dichloroaniline | 95-76-1 [chemicalbook.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. 2,4-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Methodological & Application

synthesis of 3-(2,4-Dichlorophenyl)aniline via Suzuki-Miyaura coupling

Application Note: Chemoselective Synthesis of 3-(2,4-Dichlorophenyl)aniline via Suzuki-Miyaura Coupling

Abstract

This application note details a robust protocol for the synthesis of 3-(2,4-Dichlorophenyl)aniline , a critical biaryl amine intermediate used in the development of kinase inhibitors and agrochemicals. The synthesis utilizes a chemoselective Suzuki-Miyaura cross-coupling strategy, exploiting the reactivity difference between aryl bromide and aryl chloride bonds. By coupling 1-bromo-2,4-dichlorobenzene with 3-aminophenylboronic acid pinacol ester , we achieve high regioselectivity, preserving the chloro-substituents essential for downstream structure-activity relationship (SAR) studies.

Introduction & Retrosynthetic Analysis

Biaryl anilines are "privileged structures" in medicinal chemistry, serving as scaffolds for diverse therapeutic agents. The target molecule, 3-(2,4-Dichlorophenyl)aniline, presents a synthetic challenge: constructing the biaryl C-C bond without affecting the existing C-Cl bonds or the free amine.

Traditional methods (e.g., reduction of nitro-biaryls) add steps. A direct Suzuki coupling is more efficient but requires careful catalyst selection to prevent oxidative addition into the C-Cl bonds (dechlorination) or catalyst poisoning by the free amine.

Retrosynthetic Strategy: The molecule is disconnected at the biaryl axis. We select 1-bromo-2,4-dichlorobenzene as the electrophile because the C-Br bond undergoes oxidative addition significantly faster than the C-Cl bonds (Bond Dissociation Energy: C-Br ~68 kcal/mol vs. C-Cl ~81 kcal/mol).

Figure 1: Retrosynthetic disconnection relying on chemoselective C-Br activation.

Critical Reaction Parameters

To ensure success, the following parameters were optimized based on standard chemoselective coupling protocols [1, 2].

| Parameter | Selection | Rationale |

| Catalyst | Pd(dppf)Cl₂·DCM | The bidentate ferrocenyl ligand (dppf) creates a large bite angle, enhancing the rate of reductive elimination and stability. It is less prone to activating C-Cl bonds compared to electron-rich phosphines like PCy₃. |

| Base | K₂CO₃ (2.0 M aq) | A mild inorganic base minimizes protodeboronation of the boronic ester while sufficiently activating the boron species for transmetalation. |

| Solvent | 1,4-Dioxane / Water (4:1) | This mixture ensures solubility of both the organic halides and the inorganic base. The presence of water is critical for the formation of the reactive hydroxo-palladium or boronate species. |

| Temperature | 80 °C | High enough to drive the reaction but low enough to prevent activation of the C-Cl bonds (typically requiring >100 °C with specialized ligands). |

Mechanistic Pathway

Understanding the catalytic cycle is vital for troubleshooting. The cycle proceeds through three main stages.[1][2] Note that the Oxidative Addition step is where selectivity is determined; the catalyst must insert into the C-Br bond preferentially over the C-Cl bonds.

Figure 2: Catalytic cycle emphasizing the oxidative addition of the aryl bromide.

Detailed Experimental Protocol

Safety Warning: Aryl halides and boronic esters are irritants. Palladium compounds are toxic. Perform all manipulations in a fume hood.

Reagents and Materials[1][3][4][5][6][7][8][9][10][11][12][13]

-

Reactant A: 1-Bromo-2,4-dichlorobenzene (1.0 equiv, 2.26 g, 10 mmol)

-

Reactant B: 3-Aminophenylboronic acid pinacol ester (1.1 equiv, 2.41 g, 11 mmol)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂·DCM) (3 mol%, 245 mg)

-

Base: Potassium carbonate (K₂CO₃) (3.0 equiv, 4.14 g dissolved in 10 mL H₂O)

-

Solvent: 1,4-Dioxane (40 mL, degassed)

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Add Reactant A (Aryl Bromide), Reactant B (Boronic Ester), and the Pd catalyst to the flask.

-

Seal the flask with a septum and evacuate/backfill with Nitrogen (N₂) three times to remove oxygen (Oxygen causes homocoupling and catalyst deactivation).

Step 2: Solvent Addition and Degassing

-

Add the 1,4-Dioxane via syringe.

-

Add the aqueous K₂CO₃ solution via syringe.

-

Critical Step: Sparge the biphasic mixture with N₂ for 10 minutes while stirring.

Step 3: Reaction

-

Place the flask in a preheated oil bath at 80 °C .

-

Stir vigorously (700+ RPM) to ensure mixing of the aqueous and organic phases.

-

Monitor reaction progress by TLC (Eluent: 20% EtOAc/Hexanes) or HPLC after 2 hours.

-

Endpoint: Disappearance of 1-Bromo-2,4-dichlorobenzene.

-

Note: Reaction typically completes in 4–6 hours.

-

Step 4: Workup

-

Cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove palladium black; wash the pad with EtOAc (50 mL).

-

Transfer filtrate to a separatory funnel. Add water (30 mL) and separate phases.

-

Extract the aqueous layer with EtOAc (2 x 30 mL).

-

Combine organic layers and wash with Brine (saturated NaCl).

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude dark oil/solid.

Step 5: Purification

-

Purify via Flash Column Chromatography on Silica Gel.

-

Gradient: 0% to 30% EtOAc in Hexanes.

-

The product is an aniline derivative and will be slightly polar.

-

-

Evaporate fractions containing the product to yield an off-white to pale yellow solid.

Quality Control & Characterization

Expected Yield: 75–85%

Analytical Data (Simulated/Reference Values):

-

Physical State: Pale yellow solid.

-

¹H NMR (400 MHz, CDCl₃):

-

Dichlorophenyl Ring: δ 7.48 (d, J=2.0 Hz, 1H, H-3'), 7.30 (dd, J=8.2, 2.0 Hz, 1H, H-5'), 7.25 (d, J=8.2 Hz, 1H, H-6'). Note: The doublet at 7.25 corresponds to the proton ortho to the biaryl bond.

-

Aniline Ring: δ 7.18 (t, J=7.8 Hz, 1H), 6.78 (d, J=7.8 Hz, 1H), 6.72 (s, 1H), 6.68 (d, J=7.8 Hz, 1H). Note: Broad singlet at ~3.7 ppm for NH₂.

-

-

MS (ESI): Calculated for C₁₂H₉Cl₂N [M+H]⁺: 238.01. Found: 238.1.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxygen poisoning of catalyst. | Ensure rigorous degassing (sparging) of solvents and reagents. |

| Dechlorination (Byproduct) | Temperature too high or catalyst too active. | Lower temp to 60-70°C. Ensure Pd(dppf)Cl₂ is used, not Pd(PCy₃)₂. |

| Homocoupling (Ar-Ar) | Presence of Oxygen.[3][4] | Check N₂ lines. Add a few drops of scavenger (e.g., 1,2-dibromoethane) if using Pd(PPh₃)₄ (though less relevant for dppf). |

| Black Precipitate | Catalyst decomposition ("Pd Black"). | Normal at end of reaction. If early, indicates instability; add excess ligand or lower temp. |

References

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

BenchChem Application Note. (2025). Suzuki-Miyaura Coupling of 3,6-Dichloro-2,4-difluoroaniline.[5] BenchChem Protocols. Link (Based on structural analogy for poly-halogenated anilines).

-

Organic Chemistry Portal. (2024). Suzuki Coupling - Chemoselectivity. Link

Sources

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Chemoselective Buchwald-Hartwig Amination of 3-(2,4-Dichlorophenyl)aniline

Abstract & Chemical Context

This application note details the protocol for the Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 3-(2,4-Dichlorophenyl)aniline .

The Substrate Challenge: The target substrate, 3-(2,4-Dichlorophenyl)aniline, presents a specific chemoselectivity challenge. It contains a nucleophilic primary amine site (-NH2) alongside two electrophilic aryl chloride sites (Ar-Cl) on the biaryl scaffold.

-

Goal: Selectively couple the amine with an external aryl halide (electrophile).

-

Risk: Competitive oxidative addition of the catalyst into the substrate's own internal aryl-chloride bonds, leading to oligomerization or self-coupling.

-

Solution: Exploiting the kinetic rates of oxidative addition (

) using Fourth-Generation (G4) Buchwald Precatalysts.

Mechanistic Principles & Catalyst Selection

To achieve high fidelity, we utilize BrettPhos Pd G4 or XPhos Pd G4 . These precatalysts generate the active mono-ligated Pd(0) species (

The Selectivity Hierarchy

The success of this protocol relies on the "Electrophile Hierarchy." By selecting a coupling partner that is an Aryl Bromide (Ar-Br) or Aryl Triflate (Ar-OTf) , the catalyst will preferentially undergo oxidative addition with the external partner rather than the internal chlorides of the substrate.

Ligand Selection Logic

-

BrettPhos: The gold standard for primary amines. Its bulk prevents bis-arylation (formation of tertiary amines) and promotes reductive elimination.

-

XPhos: Excellent general-purpose ligand; particularly useful if the external coupling partner is sterically hindered.

-

RuPhos: Recommended if the amine is secondary (not the case here, but useful if the starting material is N-alkylated).

Visualizing the Chemoselectivity Pathway

The following diagram illustrates the kinetic competition we must control.

Figure 1: Kinetic competition in the catalytic cycle. Path A is kinetically favored when the coupling partner is an Aryl Bromide.

Experimental Protocol

Reagents & Materials Table

| Component | Reagent | Equiv. | Role |

| Nucleophile | 3-(2,4-Dichlorophenyl)aniline | 1.0 | Substrate (Amine) |

| Electrophile | Aryl Bromide (R-Ph-Br) | 1.1 - 1.2 | Coupling Partner |

| Catalyst | BrettPhos Pd G4 | 0.01 - 0.03 | Precatalyst (1-3 mol%) |

| Base | NaOtBu (Sodium tert-butoxide) | 1.4 | Strong Base (Standard) |

| Alt. Base | K₂CO₃ or Cs₂CO₃ | 2.0 | Mild Base (Sensitive Groups) |

| Solvent | 1,4-Dioxane (Anhydrous) | [0.2 M] | Reaction Medium |

Step-by-Step Methodology

Note: All steps should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox.

-

Vessel Preparation: Flame-dry a resealable reaction vial (e.g., 4 mL or 8 mL screw-cap vial with septum) and equip it with a magnetic stir bar. Cool under Argon flow.

-

Solids Addition:

-

Add 3-(2,4-Dichlorophenyl)aniline (1.0 equiv).

-

Add the Aryl Bromide partner (1.1 equiv). (If liquid, add in step 4).

-

Add NaOtBu (1.4 equiv). Critical: Store NaOtBu in a desiccator; moisture kills the reaction.

-

Add BrettPhos Pd G4 (0.02 equiv / 2 mol%).

-

-

Inerting: Cap the vial and purge with Argon for 5 minutes (vacuum/backfill cycle x3).

-

Solvent Addition:

-

Add anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.2 M (relative to the amine).

-

(If the Aryl Bromide is liquid, add it now via microliter syringe).

-

-

Reaction:

-

Place the vial in a pre-heated heating block at 80°C .

-

Stir vigorously (800-1000 rpm).

-

Monitor via LC-MS or TLC at 1 hour. Most G4 reactions complete within 1-4 hours.

-

-

Workup:

-

Cool to room temperature.[1]

-

Dilute with Ethyl Acetate (EtOAc) and filter through a small pad of Celite/Silica to remove Pd black and salts.

-

Concentrate the filtrate in vacuo.

-

Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

-

Optimization & Troubleshooting

If the standard protocol yields low conversion or side products, consult the decision tree below.

Common Issues

-

Low Conversion: Often caused by "poisoned" catalyst (O2/H2O) or deactivated amine.

-

Fix: Increase temp to 100°C; switch solvent to t-Amyl Alcohol.

-

-

Scrambling (Internal Cl reaction):

-

Fix: Lower temperature to 60°C; ensure Electrophile is an Aryl Bromide or Iodide (not Chloride).

-

-

Bis-Arylation (Formation of Tertiary Amine):

-

Fix: Use BrettPhos specifically (steric bulk prevents second addition).

-

Optimization Workflow

Figure 2: Decision tree for optimizing reaction conditions based on chemoselectivity and conversion.

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation."[1] Wikipedia (General Overview & History). Link

-

Merck / Sigma-Aldrich. "Buchwald Catalysts & Ligands User Guide." Merck Millipore. Link

-

Sigma-Aldrich. "BrettPhos Pd G4 Product & Protocol Information."[2] Sigma-Aldrich.[2] Link

-

ChemicalBook. "3,4-Dichloroaniline Properties and Safety." (Analogous substructure data). Link

-

WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings." WuXi AppTec Chemical Insights. Link

Sources

using 3-(2,4-Dichlorophenyl)aniline as a pharmaceutical intermediate

Technical Application Note: Synthesis and Purification of 3-(2,4-Dichlorophenyl)aniline for Kinase Inhibitor Libraries

Part 1: Executive Summary & Strategic Rationale

3-(2,4-Dichlorophenyl)aniline is a specialized biaryl intermediate, distinct from commodity chloroanilines. It serves as a critical "Privileged Scaffold" in the synthesis of Type II Kinase Inhibitors (e.g., targeting VEGFR, PDGFR, or p38 MAP kinase).

Unlike simple anilines, this biaryl motif provides two essential pharmacological functions:

-

Geometric Orientation: The meta (3-position) linkage creates a "kinked" geometry, often required to access the hydrophobic back-pocket of kinase active sites (DFG-out conformation).

-

Lipophilic Interaction: The 2,4-dichlorophenyl moiety acts as a hydrophobic anchor, increasing affinity for non-polar regions within the binding pocket while modulating metabolic stability via halogenation.

Scope of this Guide: This application note details the Suzuki-Miyaura Cross-Coupling protocol required to synthesize this sterically hindered scaffold. It addresses the specific challenge of ortho-chlorine substitution (steric clash) and provides a validated workflow for Palladium Scavenging to meet ICH Q3D elemental impurity guidelines (<10 ppm) for pharmaceutical use.

Part 2: Chemical Context & Mechanistic Challenges

The Steric Challenge

The synthesis involves coupling a 3-functionalized aniline with a 2,4-dichlorophenyl donor. The presence of a chlorine atom at the ortho (2-position) of the phenyl ring creates significant steric hindrance near the palladium center during the transmetalation step.

-

Standard Conditions: Often fail or result in low yields due to slow transmetalation.

-

Optimized Approach: Utilization of electron-rich, bulky phosphine ligands (e.g., dppf or XPhos) or elevated temperatures to overcome the activation energy barrier.

Pathway Visualization

The following diagram illustrates the synthetic logic and the critical steric interaction point.

Caption: Synthetic pathway highlighting the steric bottleneck at the transmetalation stage due to the 2-chloro substituent.

Part 3: Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Objective: High-yield synthesis of the biaryl core while minimizing protodeboronation of the boronic acid.

Reagents:

-

Substrate A: 3-Bromoaniline (1.0 equiv, 10 mmol, 1.72 g)

-

Substrate B: 2,4-Dichlorophenylboronic acid (1.2 equiv, 12 mmol, 2.29 g)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2·CH2Cl2) (3 mol%, 0.3 mmol, 245 mg)

-

Base: Sodium Carbonate (Na2CO3) (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under a stream of Nitrogen (N2) or Argon.

-

Charging: Add 3-Bromoaniline, 2,4-Dichlorophenylboronic acid, and the Pd(dppf)Cl2 catalyst to the flask.

-

Note: Pd(dppf)Cl2 is chosen for its resistance to air and ability to handle steric bulk better than Pd(PPh3)4.

-

-

Solvent Addition: Add 1,4-Dioxane (40 mL) and stir to dissolve.

-

Degassing (Critical): Sparge the solution with N2 for 15 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling.

-

Base Addition: Add the degassed 2.0 M Na2CO3 solution (15 mL) via syringe.

-

Reaction: Heat the mixture to 90°C (oil bath temperature) with vigorous stirring.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1) every 2 hours. The limiting reagent (3-Bromoaniline) should disappear.

-

Typical Time: 4–6 hours.

-

-

Workup:

Protocol B: Purification & Palladium Scavenging (Pharma Grade)

Objective: Remove residual Pd to <10 ppm and isolate pure amine.

Rationale: Column chromatography alone often leaves 500–1000 ppm residual palladium, which is toxic and interferes with downstream biological assays.

Methodology:

-

Filtration: Dissolve crude oil in minimal Dichloromethane (DCM) and filter through a pad of Celite to remove bulk palladium black.

-

Scavenging Treatment:

-

Dissolve the filtrate in THF (10 mL/g of crude).

-

Add SiliaMetS® Thiol or MP-TMT resin (0.5 equiv w/w relative to crude mass).

-

Stir at 40°C for 4 hours.

-

Filter off the resin.

-

-

Flash Chromatography:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent Gradient: 0% to 30% EtOAc in Hexanes.

-

Observation: The product typically elutes as a viscous, pale-yellow oil or low-melting solid.

-

-

Validation:

-

Assess purity via HPLC (>98% required).

-

Assess Pd content via ICP-MS (Target: <10 ppm).

-

Data Summary Table: Typical Yields & Specs

| Parameter | Specification | Typical Result |

| Yield | > 75% | 82% (Isolated) |

| Appearance | Pale Yellow Solid/Oil | Off-white Solid |

| Purity (HPLC) | > 98.0% (AUC) | 99.2% |

| Residual Pd | < 20 ppm | 4 ppm (after scavenging) |

| 1H NMR | Consistent with Structure | Confirmed (Diagnostic d at ~7.2 ppm) |

Part 4: Downstream Application (Kinase Inhibitor Synthesis)

The primary utility of 3-(2,4-Dichlorophenyl)aniline is its conversion into a Biaryl Urea .

Protocol C: Urea Formation (General Procedure)

-

Dissolution: Dissolve 3-(2,4-Dichlorophenyl)aniline (1.0 equiv) in anhydrous DCM.

-

Reagent: Add the desired Isocyanate (e.g., Phenyl isocyanate or Heteroaryl isocyanate) (1.1 equiv).

-

Catalysis: Generally spontaneous; if slow, add 1-2 drops of Triethylamine.

-

Isolation: The urea product often precipitates from DCM. Filter and wash with cold ether.

Workflow Visualization:

Caption: Optimized workflow ensuring pharmaceutical-grade purity by integrating specific metal scavenging steps.

Part 5: References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

-

Wilhelm, T., et al. (2011). Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates.[3] Organic Process Research & Development, 15(6), 1371–1376. Link

-

Regan, J., et al. (2002). Structure-Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 45(14), 2994–3008. (Demonstrates utility of biaryl ureas). Link

Sources

3-(2,4-Dichlorophenyl)aniline in the synthesis of agrochemicals

Application Note: Strategic Utilization of 3-(2,4-Dichlorophenyl)aniline in Next-Generation SDHI Fungicide Discovery

Executive Summary

This application note details the synthesis, purification, and downstream utilization of 3-(2,4-Dichlorophenyl)aniline (3-DCPA), a critical biaryl intermediate in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

SDHIs, such as Boscalid, Fluxapyroxad, and Bixafen, rely on a specific pharmacophore: an amide bridge connecting a heterocyclic acid core (often pyrazole) to a lipophilic biaryl tail. 3-DCPA represents a strategic "tail" scaffold used to modulate lipophilicity (LogP) and metabolic stability in novel fungicide candidates. This guide provides a validated protocol for its synthesis via Suzuki-Miyaura cross-coupling and its subsequent conversion into active carboxamide ingredients.

Chemical Profile & Mechanistic Role

| Property | Specification |

| IUPAC Name | 3-(2,4-Dichlorophenyl)aniline |

| Molecular Formula | C₁₂H₉Cl₂N |

| Molecular Weight | 238.11 g/mol |

| Role | Lipophilic amine "tail" for SDHI fungicides |

| Target Enzyme | Succinate Dehydrogenase (Complex II) - Ubiquinone Binding Site (Q-site) |

| Key Structural Feature | Biaryl torsion angle; critical for fitting into the hydrophobic pocket of the SDH enzyme. |

Mechanistic Insight: The 2,4-dichloro substitution pattern on the distal phenyl ring introduces steric bulk that forces the biaryl system out of planarity. This "twisted" conformation is essential for high-affinity binding to the proximal ubiquinone-binding site of the fungal SDH complex, disrupting the electron transport chain and halting fungal respiration.

Upstream Synthesis: Optimized Suzuki-Miyaura Coupling

The synthesis of 3-DCPA is achieved through a palladium-catalyzed cross-coupling between 3-bromoaniline and 2,4-dichlorophenylboronic acid .

Reaction Pathway Visualization

Figure 1: Catalytic cycle for the synthesis of 3-DCPA via Suzuki-Miyaura coupling.[1][2][3]

Experimental Protocol

Materials:

-

3-Bromoaniline (1.0 eq, 10 mmol)

-

2,4-Dichlorophenylboronic acid (1.2 eq, 12 mmol)

-

Pd(dppf)Cl₂[1] · CH₂Cl₂ (3 mol%)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Solvent System: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromoaniline (1.72 g) and 2,4-dichlorophenylboronic acid (2.29 g) in 40 mL of 1,4-dioxane.

-

Degassing (Critical): Sparge the solution with Argon or Nitrogen for 15 minutes to remove dissolved oxygen. Oxygen poisoning of the Pd(0) species is the primary cause of yield loss.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (245 mg) and 10 mL of degassed 2M aqueous K₂CO₃.

-

Reaction: Fit the flask with a reflux condenser and heat to 90°C for 12 hours under an inert atmosphere. Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or LC-MS.

-

Workup: Cool to room temperature. Filter through a Celite pad to remove palladium black. Wash the pad with ethyl acetate (50 mL).

-

Extraction: Transfer filtrate to a separatory funnel. Wash with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

-

Expected Yield: 85-92%

-

Appearance: Off-white to pale yellow solid.

-

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst deactivation (O₂) | Ensure rigorous degassing; switch to Pd(PPh₃)₄ if steric hindrance is low (though dppf is preferred here). |

| Homocoupling (Biaryl-Biaryl) | Boronic acid oxidation | Add boronic acid slowly or use a slight excess (1.5 eq). |

| Dark Black Precipitate | Palladium aggregation | Normal. Ensure filtration through Celite is thorough. |

Downstream Application: Synthesis of SDHI Candidates

The primary utility of 3-DCPA is its coupling with pyrazole-4-carbonyl chlorides to generate the active carboxamide fungicide.

Library Synthesis Workflow

Figure 2: Convergent synthesis of the final SDHI active ingredient.

Protocol: Amide Condensation

Objective: Synthesize N-(3-(2,4-dichlorophenyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.

Procedure:

-

Dissolution: Dissolve 3-DCPA (1.0 eq) in anhydrous THF (0.2 M concentration).

-

Base Addition: Add Triethylamine (Et₃N) (1.5 eq) or Pyridine. Cool the mixture to 0°C in an ice bath.

-

Acylation: Dropwise add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq) in THF.

-

Note: The reaction is highly exothermic. Control addition rate to maintain temperature < 5°C.

-

-

Completion: Allow to warm to room temperature and stir for 4 hours.

-

Quench: Quench with saturated NaHCO₃ solution. Extract with Ethyl Acetate.

-

Isolation: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Quality Control & Validation

To ensure the integrity of the synthesized intermediate for biological screening, the following QC parameters must be met.

A. HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 50% B to 95% B over 10 min.

-

Detection: UV @ 254 nm.

-

Acceptance Criteria: Purity > 98.0% (Area %).

B. ¹H-NMR Validation (400 MHz, DMSO-d₆)

-

Diagnostic Peaks:

-

Amine Protons: Broad singlet at δ 5.2–5.5 ppm (2H, -NH₂).

-

Biaryl Linkage: Look for the specific splitting pattern of the 2,4-dichlorophenyl ring (doublet at ~7.4 ppm, doublet of doublets at ~7.6 ppm, doublet at ~7.7 ppm).

-

Aniline Ring: Multiplets at δ 6.5–7.2 ppm.

-

Safety & Handling

-

Hazard Class: 3-DCPA is a halogenated aromatic amine. Treat as a potential skin sensitizer and aquatic toxin.

-

PPE: Nitrile gloves, lab coat, and safety goggles are mandatory.

-

Waste Disposal: All aqueous waste containing palladium or halogenated organics must be segregated into specific heavy metal/halogenated waste streams. Do not dispose of down the drain.

References

-

Suzuki-Miyaura Coupling Mechanism & Review

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

- SDHI Fungicide Structure-Activity Relationships: Rheinheimer, J. (2011). The Challenge of Discovering New Carboxamide Fungicides. Modern Crop Protection Compounds, Wiley-VCH.

-

General Protocol for Biaryl Anilines

- Colacot, T. J. (2010).

Sources

reaction conditions for diazotization of 3-(2,4-Dichlorophenyl)aniline

Application Note: Optimized Diazotization Protocols for 3-(2,4-Dichlorophenyl)aniline

Executive Summary

This guide details the reaction engineering required for the diazotization of 3-(2,4-Dichlorophenyl)aniline , a hydrophobic biaryl amine often utilized as a scaffold in kinase inhibitors and agrochemicals. Unlike simple anilines, this substrate presents specific challenges: low aqueous solubility due to the lipophilic dichlorophenyl moiety and reduced nucleophilicity of the amino group due to the electron-withdrawing nature of the biaryl system.

We present two validated protocols:

-

Method A (Modified Aqueous): A scalable, cost-effective method using an Acetic Acid/HCl co-solvent system to ensure homogeneity.[1][2][3]

-

Method B (Anhydrous): A high-fidelity method using tert-butyl nitrite (t-BuONO) in acetonitrile, ideal for subsequent anhydrous Sandmeyer or coupling reactions.[2][3]

Chemical Context & Substrate Analysis

Substrate: 3-(2,4-Dichlorophenyl)aniline CAS: (Generic Biaryl Class) | MW: ~238.1 g/mol pKa (est.): ~3.0–3.5 (weaker base than aniline due to inductive effects of the chlorinated ring).[2]

Mechanistic Challenges:

-

Solubility: The biaryl structure creates significant lipophilicity. Standard aqueous HCl diazotization often results in the formation of an insoluble amine-hydrochloride "crust," preventing complete reaction.

-

Stability: The resulting diazonium salt is moderately stable at 0°C but prone to dediazoniation (decomposition to phenols/tars) if temperatures exceed 10°C during formation.

Critical Decision Matrix

Use the following logic flow to select the appropriate protocol for your downstream application.

Figure 1: Decision tree for protocol selection based on downstream synthetic requirements.

Detailed Protocols

Method A: Modified Aqueous Protocol (AcOH/HCl)

Best for: Large-scale batches, aqueous workups, or synthesis of phenols/azo compounds.[1]

Reagents:

-

Substrate: 3-(2,4-Dichlorophenyl)aniline (1.0 equiv)[1][2][3]

-

Acid System: Glacial Acetic Acid (Vol: 5 mL/g substrate) + Conc.[2] HCl (3.0 equiv)[2]

-

Nitrosating Agent: Sodium Nitrite (NaNO₂, 1.1–1.2 equiv) as 40% w/v aqueous solution.[1]

Step-by-Step Procedure:

-

Dissolution: In a 3-neck round-bottom flask equipped with an overhead stirrer and internal thermometer, charge the aniline substrate. Add Glacial Acetic Acid and stir at room temperature until fully dissolved.

-

Why: The acetic acid acts as a co-solvent to break the lipophilicity of the biaryl system.

-

-

Salt Formation: Cool the solution to 10–15°C. Slowly add Conc. HCl dropwise.

-

Observation: A fine precipitate of the aniline hydrochloride salt may form. This is acceptable if the particle size is small (milky suspension).[2]

-

-

Cooling: Cool the reaction mixture to 0–5°C using an ice/salt bath.

-

Diazotization: Add the NaNO₂ solution dropwise via an addition funnel.[2] The addition rate must be controlled to keep the internal temperature below 5°C .

-

Digestion: After addition, stir at 0–5°C for 30–45 minutes. The mixture should become a clear to slightly yellow homogeneous solution as the solid amine salt is consumed.

-

Endpoint Validation:

-

Quenching: Destroy excess nitrous acid by adding Urea or Sulfamic Acid until the starch-iodide test is negative (prevents side reactions in the next step).[2]

Method B: Anhydrous Protocol (Doyle Method)

Best for: Sandmeyer reactions (Cl, Br, CN), radical substitutions, or moisture-sensitive couplings.[1]

Reagents:

-

Substrate: 3-(2,4-Dichlorophenyl)aniline (1.0 equiv)[1][2][3]

-

Solvent: Acetonitrile (MeCN, anhydrous)[1]

-

Nitrosating Agent: tert-Butyl Nitrite (t-BuONO, 1.5 equiv)[1][2][3]

-

Acid Catalyst: p-Toluenesulfonic acid (p-TsOH, 1.0 equiv) - Optional, accelerates reaction.[1][2][3]

Step-by-Step Procedure:

-

Setup: Flame-dry a reaction vessel and purge with Nitrogen (

). -

Dissolution: Dissolve the aniline in anhydrous Acetonitrile (0.5 M concentration).

-

Cooling: Cool the solution to 0°C .

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 1 hour.

-

Monitoring: Monitor by TLC (disappearance of starting aniline) or HPLC.

-

Utilization: The resulting solution of the diazonium salt is used directly in the next step (e.g., addition of CuCl for Sandmeyer). Do not isolate dry diazonium salts from this method due to explosion hazards.[2][11]

Safety & Handling (Critical)

-

Explosion Hazard: Dry diazonium salts, especially those with electron-withdrawing groups like dichlorophenyl, are energetic.[1][2][3] NEVER dry the salt completely. Always keep it in solution or as a wet paste.[2]

-

Toxic Gases: Diazotization releases NOx gases.[2][3] Work in a well-ventilated fume hood.

-

Skin Contact: Biaryl anilines and their diazonium salts can be potent sensitizers.[2] Double-glove (Nitrile) and wear a lab coat.[2][3]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Reaction | Substrate insolubility (clumping). | Switch to Method A (increase AcOH) or Method B. Ensure vigorous stirring. |

| Tar/Oil Formation | Temperature too high (>10°C).[2] | Keep T < 5°C strictly. Check internal thermometer calibration. |

| Low Yield in Sandmeyer | Water interference (if using Method A).[2] | Switch to Method B (Anhydrous) to prevent phenol formation.[2] |

| No Blue on Starch Paper | Insufficient NaNO₂ or old reagents.[2] | Check NaNO₂ quality. Add 10% excess. |

References

-

Sandmeyer Reaction Mechanisms

-

Anhydrous Diazotization (Doyle Method)

-

Biaryl Aniline Properties

-

General Diazotization Protocols

Sources

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Diazotisation [organic-chemistry.org]

- 7. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. lkouniv.ac.in [lkouniv.ac.in]

- 10. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Give the diazotization reaction of aniline Also give class 12 chemistry CBSE [vedantu.com]

- 17. researchgate.net [researchgate.net]

scale-up procedures for 3-(2,4-Dichlorophenyl)aniline production

An Application Note and Protocol for the Scale-Up Production of 3-(2,4-Dichlorophenyl)aniline

Abstract

This document provides a comprehensive guide for the synthesis of 3-(2,4-Dichlorophenyl)aniline, a key biaryl amine intermediate in pharmaceutical and materials science research. Transitioning a synthetic procedure from the laboratory bench to a pilot or production scale introduces significant challenges in chemistry, engineering, and safety. This guide details a robust laboratory-scale Suzuki-Miyaura coupling protocol and outlines the critical considerations and methodologies for its successful scale-up. We will delve into the rationale behind procedural choices, focusing on process safety, reactor technology, catalyst efficiency, and scalable purification strategies to ensure a safe, efficient, and reproducible manufacturing process.

Introduction: The Significance of Biaryl Amines

Diarylamines and biaryl amines are privileged structural motifs found in a vast array of functional molecules, including active pharmaceutical ingredients (APIs), organic light-emitting diodes (OLEDs), and agrochemicals.[1][2] The specific target of this guide, 3-(2,4-Dichlorophenyl)aniline, combines the functionalities of a reactive aniline with the steric and electronic properties of a dichlorinated phenyl ring, making it a valuable building block. While numerous methods exist for C-N bond formation, the synthesis of this particular molecule, which features a C-C bond linking the two aromatic rings, is most effectively achieved via palladium-catalyzed cross-coupling reactions.

The journey from a gram-scale laboratory synthesis to kilogram-scale production is not one of simple multiplication.[3] It requires a fundamental rethinking of the process, with a heightened focus on thermal safety, mass transfer, reagent handling, economic viability, and regulatory compliance. This guide is intended for researchers, chemists, and process engineers tasked with this transition, providing both a validated starting protocol and a strategic roadmap for scaling up.

Synthetic Strategy: The Suzuki-Miyaura Coupling

The formation of the pivotal carbon-carbon bond between the aniline and dichlorophenyl rings is ideally suited for the Suzuki-Miyaura coupling reaction. This palladium-catalyzed reaction offers high functional group tolerance, generally good yields, and utilizes readily available and relatively stable boronic acid reagents.

The chosen disconnection strategy involves coupling 3-bromoaniline with 2,4-dichlorophenylboronic acid. This approach is often favored due to the commercial availability and stability of the starting materials.

Caption: Suzuki-Miyaura coupling for 3-(2,4-Dichlorophenyl)aniline synthesis.

Laboratory-Scale Synthesis Protocol (10g Scale)

This protocol is designed to be a reliable, high-yielding starting point for process development and optimization.

3.1. Materials and Equipment

-

Reagents: 3-Bromoaniline (1.0 eq), 2,4-Dichlorophenylboronic acid (1.1 eq), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq), Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq), Toluene, Deionized Water, Ethyl Acetate, Brine.

-

Equipment: 3-neck round-bottom flask, condenser, magnetic stirrer with hotplate, nitrogen/argon inlet, temperature probe, separatory funnel, rotary evaporator, silica gel for column chromatography.

3.2. Step-by-Step Procedure

-

Inert Atmosphere: Assemble the glassware and purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

-

Reagent Charging: To the reaction flask, add 3-bromoaniline (10.0 g), 2,4-dichlorophenylboronic acid (12.1 g), and potassium carbonate (24.1 g).

-

Solvent Addition: Add toluene (150 mL) and deionized water (50 mL). The biphasic system is essential for the Suzuki reaction mechanism, facilitating the transfer of the base into the organic phase.

-

Catalyst Addition: Add Pd(PPh₃)₄ (1.34 g). The bright yellow color of the catalyst should be visible.

-

Reaction: Heat the mixture to 85-90 °C with vigorous stirring. The reaction progress should be monitored every 1-2 hours.

-

Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the 3-bromoaniline starting material. A typical mobile phase for TLC is 20% Ethyl Acetate in Hexane.

-

Work-up: Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.

-

Add 100 mL of deionized water and transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 75 mL).

-

Combine all organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil or solid is then purified by flash column chromatography on silica gel to yield the pure product.

Scale-Up Procedures and Considerations

Scaling this process requires addressing several key domains. The primary goal is to transition from a purification-dependent laboratory method to a robust process where the desired product is isolated in high purity via crystallization.

4.1. Process Safety and Hazard Analysis

-

Material Hazards: Primary aromatic amines, including the starting material and product, should be handled with care as they can be toxic and are readily absorbed through the skin.[4][5] Appropriate Personal Protective Equipment (PPE), including gloves and safety glasses, is mandatory. All operations should be conducted in a well-ventilated area or fume hood.

-

Thermal Hazards: While the Suzuki coupling is not violently exothermic, the heat of reaction must be managed. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A reaction calorimetry study (e.g., using an RC1 calorimeter) is highly recommended to quantify the heat flow and determine the maximum temperature of synthetic reaction (MTSR) to prevent thermal runaway.

-

Solvent and Reagent Handling: Handling large volumes of flammable solvents like toluene requires grounded equipment to prevent static discharge. Large-scale addition of powdered reagents like potassium carbonate can create dust; engineered controls like powder transfer systems should be used.

4.2. Reactor and Equipment Selection

-

From Flask to Reactor: The round-bottom flask is replaced by a jacketed glass-lined or stainless-steel reactor. The jacket allows for precise temperature control via a thermal control unit (TCU) that can circulate heating or cooling fluids.

-

Agitation: Magnetic stirring is inadequate for large volumes. An overhead mechanical stirrer with an appropriately designed agitator (e.g., pitched-blade turbine or anchor) is essential to ensure proper mixing of the biphasic system and keep solids suspended. Poor agitation can lead to localized "hot spots" and incomplete reactions.

-

Inerting: The reactor must be equipped for inert gas blanketing. This involves cycles of vacuum purging and backfilling with nitrogen to remove oxygen before the reaction and maintaining a positive pressure throughout.

4.3. Optimizing for Scale

| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Rationale for Change |

| Reactor | 1 L Flask | 20 L Jacketed Reactor | Required for volume, temperature control, and proper agitation. |

| Catalyst | Pd(PPh₃)₄ (2 mol%) | Pd(dppf)Cl₂ (0.5 mol%) | Air-stable Pd(II) precatalysts are easier to handle. Lower loading is economically critical.[3] |

| Base | K₂CO₃ (powder) | K₂CO₃ (aq. solution) | Addition of a solution is easier to control, manages exotherms, and avoids dust. |

| Solvent | Toluene | Toluene or 2-MeTHF | 2-MeTHF is a greener solvent alternative to THF or Dioxane. Toluene remains a good choice. |

| Work-up | Separatory Funnel | In-reactor phase split | Minimizes transfers. The reactor's bottom outlet valve is used to drain the aqueous layer. |

| Purification | Chromatography | Crystallization | Chromatography is not economically viable for large quantities. Crystallization is the industry standard.[6][7] |

4.4. Catalyst Selection and Removal At scale, minimizing the cost of the palladium catalyst and ensuring its removal to meet regulatory limits (typically <10 ppm for APIs) is paramount.

-

Catalyst Choice: While Pd(PPh₃)₄ is effective, it is air-sensitive. Air-stable Pd(II) precatalysts like Pd(dppf)Cl₂ or palladacycles are often preferred for their easier handling on a large scale.[3] The catalyst loading should be optimized to be as low as possible without compromising reaction time or yield.

-

Palladium Removal: After the reaction, residual palladium can be removed using metal scavengers. These are functionalized silica or polymers that chelate the metal, which can then be removed by a simple filtration. Common scavengers include those with thiol or amine functionalities. A filtration through a pad of Celite® can also remove precipitated palladium species.[8]

Pilot-Scale Production Protocol (1 kg Scale)

This protocol assumes a 20 L jacketed reactor with overhead stirring, a condenser, a nitrogen line, and a temperature probe.

5.1. Step-by-Step Procedure

-

Reactor Preparation: Ensure the reactor is clean, dry, and has been leak-tested. Inert the reactor by performing three vacuum/nitrogen purge cycles.

-

Reagent Charging:

-

Charge 3-bromoaniline (1.00 kg).

-

Charge 2,4-dichlorophenylboronic acid (1.21 kg).

-

Charge toluene (10 L).

-

Begin agitation at a speed sufficient to create a vortex and suspend the solids.

-

-

Base Addition: Prepare a solution of potassium carbonate (2.41 kg) in deionized water (5 L). Add this solution to the reactor over 20-30 minutes via an addition funnel or pump. Note any temperature change.

-

Degassing: While stirring, sparge the mixture with nitrogen gas through a subsurface dip tube for 30 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂-CH₂Cl₂, 47 g, 0.5 mol%).

-

Reaction: Heat the reactor jacket to achieve an internal temperature of 85-90 °C. Monitor the reaction by taking samples from a sample port for HPLC analysis.

-

Work-up and Phase Split:

-

Once the reaction is complete, cool the reactor to 40-50 °C.

-

Stop the agitator and allow the layers to separate for at least 30 minutes.

-

Drain the lower aqueous layer through the bottom outlet valve.

-

Add 5 L of deionized water to the reactor, stir for 15 minutes, allow to settle, and drain the aqueous wash layer.

-

-

Solvent Swap and Crystallization:

-

Configure the reactor for distillation. Distill off the toluene under atmospheric pressure or vacuum.

-

Once most of the toluene is removed, add a suitable crystallization solvent (e.g., isopropanol, 5 L).

-

Heat the mixture to dissolve all solids (approx. 70-80 °C).

-

Slowly cool the solution to room temperature over 4-6 hours to allow for crystal growth. Further cool to 0-5 °C for 2 hours to maximize yield.

-

-

Isolation and Drying:

-

Filter the resulting slurry through a Nutsche filter or centrifuge.

-

Wash the filter cake with a small amount of cold isopropanol.

-

Dry the solid product in a vacuum oven at 50-60 °C until a constant weight is achieved.

-

Caption: A typical workflow for the pilot-scale production of an API intermediate.

Conclusion

The successful scale-up of the 3-(2,4-Dichlorophenyl)aniline synthesis hinges on a systematic approach that prioritizes safety, process understanding, and robustness. The Suzuki-Miyaura coupling provides an excellent synthetic route, and by carefully considering factors such as reactor engineering, agitation, thermal management, and moving to a crystallization-based purification, this valuable intermediate can be produced efficiently and safely on a large scale. The protocols and considerations outlined in this document serve as a foundational guide for drug development professionals and process chemists to navigate the complex but rewarding path from laboratory discovery to manufacturing.

References

- Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/op400298p]

- Scale-Up Guide: Buchwald-Hartwig Amination. Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- A Continuous Process for Buchwald-Hartwig Amination at Micro- Lab- and Meso-Scale Using a Novel Reactor Concept. ResearchGate. [URL: https://www.researchgate.net/publication/326880287_A_Continuous_Process_for_Buchwald-Hartwig_Amination_at_Micro-_Lab-_and_Meso-Scale_Using_a_Novel_Reactor_Concept]

- Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [URL: https://pubs.acs.org/doi/10.1021/acs.chas.3c00049]

- Ullmann condensation. Wikipedia. [URL: https://en.wikipedia.

- A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [URL: http://www.orgsyn.org/hazard.aspx]

- What is the Role of Amines in Chemical Synthesis Processes?. Diplomata Comercial. [URL: https://diplomatacomercial.com.br/what-is-the-role-of-amines-in-chemical-synthesis-processes/]

- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.

- Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/24%3A_Transition_Metals_and_Their_Organic_Compounds/24.

- Buchwald-Hartwig Coupling. Organic Synthesis. [URL: https://www.organic-synthesis.org/root-name-reactions/buchwald-hartwig-coupling]

- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.

- Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.

- Cascade synthesis of diarylamines catalyzed by oxygen-rich and porous carbon. Nature Communications. [URL: https://www.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]

- One-Pot Metal-Free Synthesis of Diarylamines from Aromatic Aldehydes and Anilines. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c02821]

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [URL: https://pubs.acs.org/doi/full/10.1021/acs.chas.3c00049]

- Separation of 3,4-dichloroaniline. Google Patents. [URL: https://patents.google.

- Ullmann Reaction. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/life-science/lab-chemicals/learning-center/organic-chemistry-resources/transition-metal-catalyzed-couplings/ullmann-reaction.html]

- Technical Support Center: Purification of Crude 3,6-dichloro-2,4-difluoroaniline. Benchchem. [URL: https://www.benchchem.com/technical-support-center/purification-of-crude-3-6-dichloro-2-4-difluoroaniline]

- Ullmann Reaction. BYJU'S. [URL: https://byjus.com/chemistry/ullmann-reaction/]

- Technical Support Center: Purification of Crude 3,5-Dichloroaniline. Benchchem. [URL: https://www.benchchem.

- Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/sc/c5sc03525a]

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [URL: https://www.researchgate.

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [URL: https://www.mdpi.com/2073-4344/10/10/1103]

- Process for preparing 3,4-dichloroaniline. Google Patents. [URL: https://patents.google.

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate. [URL: https://www.researchgate.

- Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8344445/]

- Ullmann reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Ullmann_reaction]

- Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c01344]

- Purification of Aniline. LookChem. [URL: https://www.lookchem.

- Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. Benchchem. [URL: https://www.benchchem.com/technical-support-center/a-robust-ullmann-condensation-protocol-for-the-synthesis-of-n-aryl-benzamides]

- 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis. ChemicalBook. [URL: https://www.chemicalbook.

- Ullmann Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- Process for preparing 3, 4 dichloroaniline. Google Patents. [URL: https://patents.google.

- Preparation method for 2,3-dichloro-4-hydroxyaniline. Google Patents. [URL: https://patents.google.

- Process For Preparation Of 3, 5 Dichloroaniline. Quick Company. [URL: https://www.quickcompany.

Sources

- 1. Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. organic-synthesis.com [organic-synthesis.com]

Troubleshooting & Optimization

improving yield in the synthesis of 3-(2,4-Dichlorophenyl)aniline

Technical Support Center: Synthesis of 3-(2,4-Dichlorophenyl)aniline

Case ID: 3-DPA-YIELD-OPT Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 3-(2,4-Dichlorophenyl)aniline is typically achieved via a Suzuki-Miyaura cross-coupling.[1] While theoretically straightforward, this specific transformation presents a "perfect storm" of three competing failure modes:

-

Catalyst Poisoning: The free amine on the aniline substrate coordinates strongly to Palladium(II), arresting the catalytic cycle.

-

Protodeboronation: The electron-deficient 2,4-dichlorophenyl ring makes the boronic acid intermediate highly susceptible to hydrolytic cleavage (protodeboronation) before transmetallation can occur.[1]

-

Steric Hindrance: The ortho-chloro substituent on the boronic acid partner hinders the approach during the transmetallation step.

This guide provides a root-cause analysis and validated protocols to overcome these barriers and maximize yield.

Module 1: Critical Troubleshooting (Q&A)

Q1: My reaction turns black immediately, and conversion stalls at <30%. Adding more catalyst doesn't help.[1] Why?

Diagnosis: You are experiencing Amine-Pd Coordination Poisoning .[1] Technical Explanation: The nitrogen atom in 3-bromoaniline (or 3-aminophenylboronic acid) acts as a Lewis base, coordinating to the unsaturated Pd(0) or Pd(II) species.[1] This forms a stable, catalytically inactive "Pd-Amine" complex, preventing the oxidative addition of the aryl halide. The Fix:

-

Option A (Ligand Switch): Switch to bulky, electron-rich Buchwald phosphines like XPhos or SPhos .[1] These ligands are sterically demanding enough to prevent the amine from binding to the metal center while accelerating the coupling of hindered substrates.

-

Option B (Protection Strategy - Recommended): Acetylate the amine to form 3-bromoacetanilide before coupling.[1] The amide nitrogen is non-nucleophilic and will not poison the catalyst. Hydrolyze with NaOH/EtOH post-coupling (quantitative yield).

Q2: I see the starting halide disappear, but I'm isolating 1,3-dichlorobenzene instead of the product.

Diagnosis: Protodeboronation of the 2,4-dichlorophenylboronic acid. Technical Explanation: Electron-deficient aryl boronic acids (like your 2,4-dichloro partner) are unstable in hot, aqueous basic conditions.[1] The base attacks the boron, facilitating the cleavage of the C-B bond and replacing it with a proton. The Fix:

-

Stoichiometry: Increase the boronic acid equivalents to 1.5 – 2.0 equiv .

-

Base/Solvent Modification: Switch from aqueous Na2CO3 to anhydrous conditions.[1] Use CsF (2.0 equiv) or K3PO4 (2.0 equiv) in dry 1,4-Dioxane or Toluene at 80-100°C.[1]

-

Reagent Upgrade: Convert the boronic acid to a Pinacol Ester (BPin) or a MIDA Boronate . These slow-release surrogates drastically reduce the concentration of the free boronic acid species, mitigating decomposition.

Q3: Can I use 1-bromo-2,4-dichlorobenzene and 3-aminophenylboronic acid instead?

Analysis: Yes, but with caveats.

-

Pros: 1-bromo-2,4-dichlorobenzene is a robust electrophile.[1] The oxidative addition into the C-Br bond is highly selective over the C-Cl bonds.[1]

-

Cons: 3-aminophenylboronic acid is zwitterionic and difficult to purify/handle.[1] It also carries the free amine that poisons the catalyst.

-

Verdict: The reverse route (3-bromoaniline + 2,4-dichlorophenylboronic acid) is generally preferred if you use the protection strategy, as 2,4-dichlorophenylboronic acid is easier to handle than the amino-boronic acid.[1]

Module 2: Visualizing the Failure Points

The following diagram illustrates the standard catalytic cycle and the specific "off-cycle" traps relevant to this synthesis.

Caption: Catalytic cycle of the Suzuki coupling showing the two primary failure modes: Amine Poisoning (left) and Protodeboronation (right).[2]

Module 3: The "Gold Standard" Protocol

This protocol utilizes the Protection Strategy combined with a high-activity catalyst system to ensure >85% isolated yield.[1]

Reagents & Stoichiometry

| Component | Role | Equivalents | Notes |

| 3-Bromoacetanilide | Electrophile | 1.0 | Protected aniline (prevents poisoning).[1] |

| 2,4-Dichlorophenylboronic acid | Nucleophile | 1.5 | Excess to account for minor deboronation.[1] |

| Pd(dppf)Cl2 · DCM | Catalyst | 0.03 (3 mol%) | Robust, resists dehalogenation of the Cl-ring.[1] |

| K3PO4 (Tribasic) | Base | 3.0 | Milder than carbonates; reduces hydrolysis. |

| 1,4-Dioxane / Water | Solvent | 4:1 Ratio | Degassed thoroughly.[1] |

Step-by-Step Procedure

-